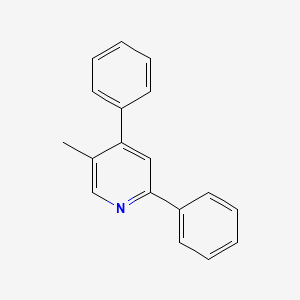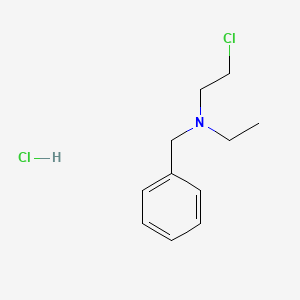
3-Amino-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-thioxoimidazolidin-4-one typically involves the reaction of cinnamaldehyde with thiosemicarbazide in ethanol under reflux conditions to form cinnamaldehyde thiosemicarbazone. This intermediate is then treated with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Amino-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products often exhibit unique properties that can be leveraged for specific applications in medicinal chemistry and material science.
科学的研究の応用
作用機序
The mechanism of action of 3-Amino-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce oxidative stress in target cells. These interactions often lead to the compound’s observed pharmacological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
- 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to its similar compounds, 3-Amino-2-thioxoimidazolidin-4-one exhibits unique properties due to the presence of the amino group, which enhances its reactivity and potential for functionalization. This makes it a more versatile compound for various applications in medicinal chemistry and material science .
特性
CAS番号 |
117829-36-4 |
|---|---|
分子式 |
C3H5N3OS |
分子量 |
131.16 g/mol |
IUPAC名 |
3-amino-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) |
InChIキー |
JJNKKKLZISJJDK-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8758675.png)


![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)






